Cas no 2230840-16-9 (Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-)
Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]- Chemical and Physical Properties
Names and Identifiers
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- Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-
- (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline
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- MDL: MFCD34565795
- Inchi: 1S/C14H15ClN2O3/c1-8-16-11-6-12(18-2)13(5-10(11)14(15)17-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3/t9-/m0/s1
- InChI Key: WUEYQYJDROCGJG-VIFPVBQESA-N
- SMILES: N1=C2C(C=C(O[C@H]3CCOC3)C(OC)=C2)=C(Cl)N=C1C
Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1194610-0.25g |
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline |
2230840-16-9 | 95% | 0.25g |
$1375 | 2024-07-29 | |
| eNovation Chemicals LLC | Y1194610-1g |
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline |
2230840-16-9 | 95% | 1g |
$2090 | 2024-07-29 | |
| eNovation Chemicals LLC | Y1194610-0.25g |
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline |
2230840-16-9 | 95% | 0.25g |
$1375 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1194610-1g |
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline |
2230840-16-9 | 95% | 1g |
$2090 | 2025-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588526-250mg |
(S)-4-chloro-7-methoxy-2-methyl-6-((tetrahydrofuran-3-yl)oxy)quinazoline |
2230840-16-9 | 98% | 250mg |
¥13860 | 2023-04-06 | |
| eNovation Chemicals LLC | Y1194610-0.1g |
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline |
2230840-16-9 | 95% | 0.1g |
$1320 | 2025-02-18 | |
| Aaron | AR01XFQE-100mg |
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline |
2230840-16-9 | 95% | 100mg |
$541.00 | 2025-02-12 | |
| Aaron | AR01XFQE-250mg |
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline |
2230840-16-9 | 95% | 250mg |
$866.00 | 2025-02-12 | |
| Aaron | AR01XFQE-1g |
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline |
2230840-16-9 | 95% | 1g |
$2164.00 | 2025-02-12 | |
| 1PlusChem | 1P01XFI2-100mg |
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline |
2230840-16-9 | ≥95% | 100mg |
$1259.00 | 2023-12-18 |
Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]- Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Quinazoline, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-
Recent Advances in Quinazoline Derivatives: Focus on 4-Chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-quinazoline (CAS: 2230840-16-9)
Quinazoline derivatives have garnered significant attention in recent years due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these derivatives, 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-quinazoline (CAS: 2230840-16-9) has emerged as a promising candidate for further investigation. This research briefing aims to provide an overview of the latest advancements in the synthesis, biological evaluation, and potential therapeutic applications of this compound.
The synthesis of 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-quinazoline has been optimized through recent studies, with a focus on improving yield and purity. Researchers have employed innovative catalytic methods and green chemistry principles to enhance the efficiency of the synthetic pathway. Notably, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly improve the scalability of the process, making it more feasible for industrial applications.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated the compound's potent inhibitory effects on specific kinase targets, particularly those involved in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this quinazoline derivative exhibits strong inhibition of EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), with IC50 values in the nanomolar range. These findings suggest its potential as a targeted therapy for EGFR- and HER2-positive cancers.
Further investigations into the mechanism of action have uncovered that 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-quinazoline induces apoptosis in cancer cells through the modulation of key signaling pathways. Proteomic analyses have identified several downstream effectors that are differentially expressed upon treatment with this compound, providing insights into its multi-targeted nature. These discoveries open new avenues for combination therapies and personalized medicine approaches.
Pharmacokinetic studies have also made progress in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this quinazoline derivative. Recent animal studies have shown favorable oral bioavailability and tissue distribution patterns, with particular accumulation observed in tumor tissues. These properties, combined with its demonstrated safety profile in preclinical models, support its advancement to further stages of drug development.
Looking ahead, researchers are exploring the potential of 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-quinazoline in other therapeutic areas beyond oncology. Preliminary data suggest possible applications in inflammatory diseases and certain neurological disorders, although these findings require further validation. The compound's unique chemical structure and demonstrated biological activities position it as a versatile scaffold for medicinal chemistry optimization and the development of novel therapeutic agents.
In conclusion, the current research landscape for 4-chloro-7-methoxy-2-methyl-6-[[(3S)-tetrahydro-3-furanyl]oxy]-quinazoline (CAS: 2230840-16-9) is rapidly evolving, with significant advancements in synthesis, biological evaluation, and mechanistic understanding. As more data becomes available, this compound shows increasing promise as a potential therapeutic agent, particularly in the field of targeted cancer therapy. Continued research efforts will be crucial to fully realize its clinical potential and explore possible applications in other disease areas.
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